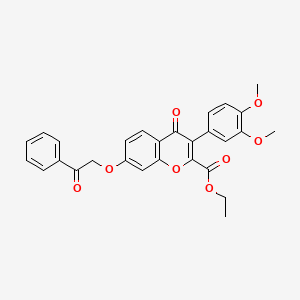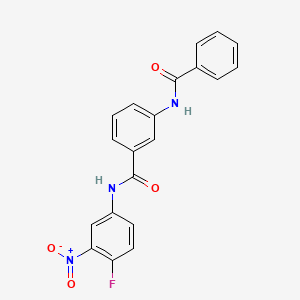![molecular formula C20H14N4O4S B3539344 [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3539344.png)
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Descripción general
Descripción
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol onto the triazole ring.
Incorporation of the Nitrophenyl Group: The final step involves the acylation of the triazole intermediate with a nitrophenyl acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone has potential applications as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and the compound could be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be relevant in enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
What sets [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone apart is its combination of functional groups, which imparts unique chemical reactivity and potential bioactivity. The presence of the triazole ring, in particular, is significant due to its known bioactive properties.
Propiedades
IUPAC Name |
[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-19(15-8-10-16(11-9-15)24(26)27)23-20(29-13-14-5-2-1-3-6-14)21-18(22-23)17-7-4-12-28-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIYAVJXHIHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3539266.png)
![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3539273.png)
![N-(2,3-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3539281.png)
![4-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3539284.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3539295.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B3539312.png)
![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3539323.png)
![1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE](/img/structure/B3539328.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3539341.png)
![5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3539366.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B3539375.png)
